3-Fluoro-2-hydrazinyl-5-methylpyridine
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Overview
Description
3-Fluoro-2-hydrazinyl-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H8FN3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydrazinyl-5-methylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with hydrazine to introduce the hydrazinyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydrazinyl-5-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group in the precursor can be reduced to an amino group before further functionalization.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while nucleophilic substitution can introduce various functional groups at the fluorine position.
Scientific Research Applications
3-Fluoro-2-hydrazinyl-5-methylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-2-hydrazinyl-5-methylpyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and specificity. Additionally, the hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydrazinyl-3-methylpyridine: Another fluorinated pyridine derivative with similar chemical properties.
2-Fluoro-4-methylpyridine: A related compound used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
3-Fluoro-2-hydrazinyl-5-methylpyridine is unique due to the specific positioning of the fluorine and hydrazinyl groups on the pyridine ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to other fluorinated pyridine derivatives.
Properties
Molecular Formula |
C6H8FN3 |
---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
(3-fluoro-5-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8FN3/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
GDAYSXGGKWOQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)NN)F |
Origin of Product |
United States |
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